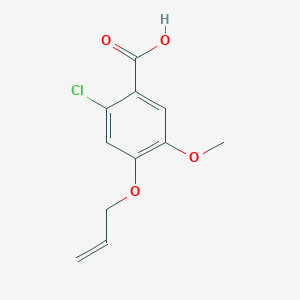
4-(allyloxy)-2-chloro-5-methoxybenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(allyloxy)-2-chloro-5-methoxybenzoic acid, also known as AMCA, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. AMCA is a derivative of benzoic acid and has a molecular formula of C11H11ClO4.
Mechanism of Action
4-(allyloxy)-2-chloro-5-methoxybenzoic acid is known to bind to proteins and enzymes through non-covalent interactions such as hydrogen bonding and hydrophobic interactions. This binding can cause a change in the conformation of the protein or enzyme, leading to a change in its activity or function.
Biochemical and Physiological Effects:
4-(allyloxy)-2-chloro-5-methoxybenzoic acid has been shown to have a range of biochemical and physiological effects, including inhibition of enzymes such as acetylcholinesterase and carbonic anhydrase, as well as modulation of the activity of ion channels and receptors. Additionally, 4-(allyloxy)-2-chloro-5-methoxybenzoic acid has been shown to have anti-inflammatory and antioxidant properties.
Advantages and Limitations for Lab Experiments
One advantage of using 4-(allyloxy)-2-chloro-5-methoxybenzoic acid in lab experiments is its high sensitivity and selectivity for binding to proteins and enzymes. Additionally, 4-(allyloxy)-2-chloro-5-methoxybenzoic acid is relatively easy to synthesize and can be modified to suit different experimental needs. However, one limitation of using 4-(allyloxy)-2-chloro-5-methoxybenzoic acid is its potential toxicity, which can limit its use in certain experiments.
Future Directions
There are several future directions for research involving 4-(allyloxy)-2-chloro-5-methoxybenzoic acid. One area of interest is the development of new fluorescent probes based on 4-(allyloxy)-2-chloro-5-methoxybenzoic acid for studying protein-ligand interactions. Another area of interest is the use of 4-(allyloxy)-2-chloro-5-methoxybenzoic acid as a tool for studying the transport of drugs across cell membranes. Additionally, further research is needed to determine the full range of biochemical and physiological effects of 4-(allyloxy)-2-chloro-5-methoxybenzoic acid and its potential applications in medicine and biotechnology.
In conclusion, 4-(allyloxy)-2-chloro-5-methoxybenzoic acid is a promising compound with potential applications in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully explore the potential of 4-(allyloxy)-2-chloro-5-methoxybenzoic acid in various fields of study.
Synthesis Methods
4-(allyloxy)-2-chloro-5-methoxybenzoic acid can be synthesized through a multi-step process starting from 4-hydroxybenzoic acid. The first step involves the conversion of 4-hydroxybenzoic acid to 4-chloro-2-hydroxybenzoic acid through the reaction with thionyl chloride. The second step involves the reaction of 4-chloro-2-hydroxybenzoic acid with allyl alcohol in the presence of a base to obtain 4-(allyloxy)-2-chloro-5-hydroxybenzoic acid. The final step involves the methylation of 4-(allyloxy)-2-chloro-5-hydroxybenzoic acid with dimethyl sulfate to obtain 4-(allyloxy)-2-chloro-5-methoxybenzoic acid.
Scientific Research Applications
4-(allyloxy)-2-chloro-5-methoxybenzoic acid has been used in various scientific research applications, including as a fluorescent probe for studying protein-ligand interactions, as a molecular probe for studying the activity of enzymes, and as a tool for studying the transport of drugs across cell membranes.
properties
IUPAC Name |
2-chloro-5-methoxy-4-prop-2-enoxybenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClO4/c1-3-4-16-10-6-8(12)7(11(13)14)5-9(10)15-2/h3,5-6H,1,4H2,2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFVYINNGHWWNTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)O)Cl)OCC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-methoxy-4-prop-2-enoxybenzoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

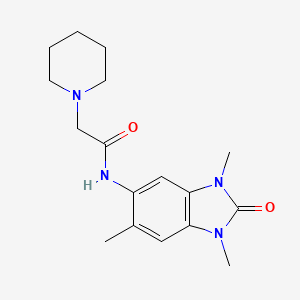
![N,N'-1,4-phenylenebis{N-[(3-nitrophenyl)sulfonyl]acetamide}](/img/structure/B5236841.png)
![2-hydroxy-N-[2-(2-isopropyl-5-methylphenoxy)ethyl]benzamide](/img/structure/B5236848.png)
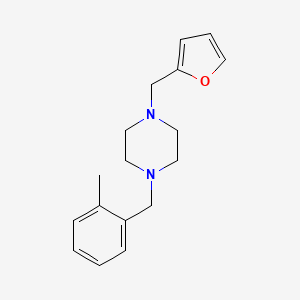
![4-({1-[3-(4-benzyl-1-piperazinyl)-3-oxopropyl]-1H-tetrazol-5-yl}methyl)morpholine](/img/structure/B5236877.png)

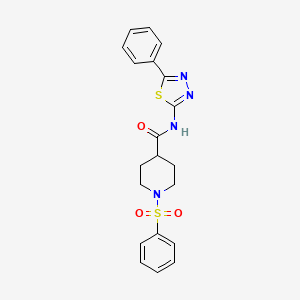
![5'-(4-chlorophenyl)-3'-(3-fluorophenyl)dispiro[indene-2,2'-furan-4',2''-indene]-1,1'',3,3''-tetrone](/img/structure/B5236901.png)
![N-[(1-cyclopentyl-4-piperidinyl)methyl]-3-(1H-pyrazol-1-yl)-N-(3-pyridinylmethyl)propanamide](/img/structure/B5236905.png)
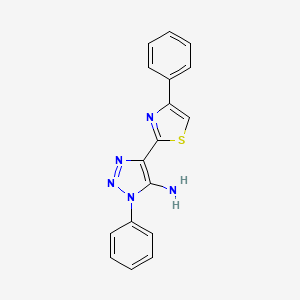
![N-(3-isoxazolylmethyl)-5-[(3-methoxyphenoxy)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B5236910.png)
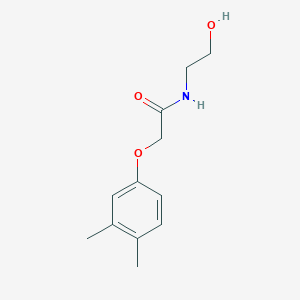
![6-(4-fluorobenzylidene)-5-imino-2-phenyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5236929.png)
![N-[2-(4-methylphenyl)-1-(1-naphthylamino)-2-oxoethyl]-2-furamide](/img/structure/B5236936.png)